molecular formula C29H23IN2O5 B11536364 4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate

4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate

Cat. No.: B11536364
M. Wt: 606.4 g/mol
InChI Key: GQYXPNPGCRBOMZ-ZCTHSVRISA-N
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Description

4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a hydroxy group, diphenylacetamido group, methoxy group, and iodobenzoate moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE typically involves multiple steps. One common method starts with the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. This reaction is carried out at room temperature, resulting in the formation of an imine intermediate . The intermediate is then further reacted with 2-iodobenzoic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The iodobenzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the imine group may produce amines.

Scientific Research Applications

4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE involves its interaction with specific molecular targets. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with enzymes or receptors. The diphenylacetamido group can enhance the compound’s binding affinity, while the iodobenzoate moiety may facilitate its entry into cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE is unique due to its combination of functional groups, which provide a wide range of reactivity and applications. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C29H23IN2O5

Molecular Weight

606.4 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2-iodobenzoate

InChI

InChI=1S/C29H23IN2O5/c1-36-26-18-20(16-17-25(26)37-27(33)23-14-8-9-15-24(23)30)19-31-32-28(34)29(35,21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-19,35H,1H3,(H,32,34)/b31-19+

InChI Key

GQYXPNPGCRBOMZ-ZCTHSVRISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4I

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4I

Origin of Product

United States

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